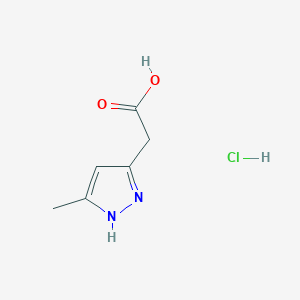

(5-methyl-1{H}-pyrazol-3-yl)acetic acid

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical and Biomedical Research

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govchemsrc.comnih.govbookpi.org This designation stems from the frequent appearance of the pyrazole core in a multitude of compounds exhibiting a wide array of biological activities. sigmaaldrich.comktu.edusigmaaldrich.comresearchgate.net The versatility of the pyrazole nucleus allows it to serve as a cornerstone in the development of drugs for various therapeutic areas. nih.govchemsrc.com

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral activities. sigmaaldrich.comktu.edunist.govnih.govlumiprobe.comchemdiv.com The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in newly approved drugs. chemsrc.com Well-known pharmaceuticals incorporating this scaffold include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticoagulant Apixaban, highlighting the therapeutic success of this chemical framework. chemsrc.combookpi.orgsigmaaldrich.com

The significance of pyrazoles also extends to their role as bioisosteres, where they can replace other aromatic rings like benzene (B151609) to enhance a molecule's potency and improve its physicochemical properties, such as solubility and lipophilicity. bldpharm.com In the field of oncology, the pyrazole ring is a vital component in the structure of numerous protein kinase inhibitors, a critical class of targeted cancer therapies. ijpsr.com The synthetic accessibility and the ability to introduce diverse functional groups onto the pyrazole ring further cement its importance, allowing chemists to fine-tune the pharmacological profile of new chemical entities. nist.govnih.gov This has led to a surge in research, with a vast number of pyrazole derivatives currently in preclinical and clinical development for treating a range of diseases. nih.govnih.gov

Overview of (5-methyl-1H-pyrazol-3-yl)acetic acid as a Heterocyclic Compound

(5-methyl-1H-pyrazol-3-yl)acetic acid is a derivative of pyrazole, belonging to the extensive class of nitrogen-containing heterocyclic compounds. sigmaaldrich.com Its structure consists of a central pyrazole ring substituted with a methyl group at position 5 and an acetic acid group at position 3. The pyrazole core itself is an aromatic heterocycle. bldpharm.com The acetic acid moiety (-CH₂COOH) is a common functional group in organic chemistry, known for its acidic properties due to the carboxyl group. researchgate.net

The presence of both the pyrazole ring and the acetic acid functional group defines its chemical character. The pyrazole part of the molecule has two nitrogen atoms: one is pyrrole-like (a proton donor) and the other is pyridine-like (a proton acceptor). nih.gov This allows for the potential to form hydrogen bonds, a key interaction in biological systems. lumiprobe.com The compound exists as a tautomeric mixture, a common feature for asymmetrically substituted pyrazoles, where the hydrogen on the nitrogen can reside on either nitrogen atom. bldpharm.com

Specific physicochemical data for (5-methyl-1H-pyrazol-3-yl)acetic acid is not extensively detailed in publicly available research literature, but basic properties can be compiled from chemical supplier information.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| Physical Form | Solid |

| Common Precursor | Pyrazolone (B3327878) |

Research Rationale and Scope of Investigation

The rationale for investigating (5-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives is rooted in the established biological significance of the pyrazole scaffold. nist.govepa.gov Researchers are motivated to synthesize and evaluate new pyrazole derivatives with the aim of discovering novel therapeutic agents. sigmaaldrich.comnih.gov The acetic acid side chain is also of interest as it is a feature of many biologically active molecules and can influence properties like solubility and interaction with biological targets.

While specific, in-depth studies on (5-methyl-1H-pyrazol-3-yl)acetic acid are limited, the scope of research on closely related analogues provides insight into its potential areas of application. For instance, research into pyrazole derivatives often involves their synthesis and subsequent evaluation for biological activities such as anticancer or anti-inflammatory effects. ktu.edunih.gov A common synthetic starting point for such compounds is a pyrazolone, which can be formed from the reaction of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303). nih.govijpsr.com

The scope of investigation for this class of compounds includes:

Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the resulting molecules using techniques like NMR, mass spectrometry, and X-ray crystallography. nih.govbookpi.orgktu.edu For example, the crystal structure of a related compound, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, was determined to analyze its conformation and intermolecular interactions. nih.gov

Derivatization: Creating libraries of related compounds by modifying the substituents on the pyrazole ring or the acetic acid chain. This allows for the exploration of structure-activity relationships (SAR). nih.gov Examples of such derivatives that appear in chemical catalogs and research include those with amino, nitro, phenyl, and trifluoromethyl substitutions. chemsrc.comsigmaaldrich.comnih.gov

Biological Screening: Evaluating the synthesized compounds for various pharmacological activities. For example, novel pyrazolyl s-triazine derivatives have been synthesized and investigated for their potential in targeted cancer therapy. nih.gov Similarly, other (pyrazol-4-yl)acetic acid derivatives have been constructed for further chemical and biological investigation. bookpi.org The derivative 3-(5-methyl-1H-pyrazol-3-yl)propionic acid is used as an analytical standard in the diagnosis of certain metabolic disorders. lumiprobe.com

The investigation into (5-methyl-1H-pyrazol-3-yl)acetic acid and its analogues is driven by the continuous search for new bioactive molecules, leveraging the proven potential of the pyrazole core structure. sigmaaldrich.comepa.gov

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-2-5(8-7-4)3-6(9)10;/h2H,3H2,1H3,(H,7,8)(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUAHQMYSRENCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1h Pyrazol 3 Yl Acetic Acid and Its Derivatives

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Synthesis

The formation of the pyrazole ring is the cornerstone of synthesizing pyrazole-based compounds. Over the years, numerous methods have been developed, ranging from classical condensation reactions to modern cycloaddition strategies.

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. nih.gov These reactions typically involve the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative, which acts as a binucleophilic reagent. mdpi.comnih.gov

The quintessential example is the Knorr pyrazole synthesis , which utilizes the reaction between 1,3-dicarbonyl compounds and hydrazines. nih.govbeilstein-journals.org For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) is a classic route to 3,5-dimethylpyrazole. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. researchgate.net

Variations of this approach include the use of α,β-unsaturated ketones and aldehydes. These substrates react with hydrazines to initially form pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole ring. mdpi.commdpi.com Similarly, acetylenic ketones can undergo cyclocondensation with hydrazine derivatives, although this can often lead to a mixture of regioisomers. mdpi.com The reaction conditions, such as solvent and catalyst, play a crucial role in directing the regioselectivity of these condensations. organic-chemistry.org

Table 1: Overview of Cyclocondensation Reactions for Pyrazole Synthesis

| Precursor Type | Reagent | Key Features |

| 1,3-Dicarbonyl Compounds | Hydrazine Derivatives | The most common and classic method (Knorr Synthesis). nih.govbeilstein-journals.org |

| α,β-Unsaturated Carbonyls | Hydrazine Derivatives | Forms pyrazoline intermediate, requires subsequent oxidation. mdpi.comnih.gov |

| Acetylenic Ketones | Hydrazine Derivatives | Can produce regioisomeric mixtures. mdpi.com |

| β-Ketoesters | Hydrazine Derivatives | A versatile route for producing pyrazolones or substituted pyrazoles. beilstein-journals.orgijpsr.com |

| 1,3-Diketones (in situ generated) | Hydrazine Derivatives | Used in multicomponent reactions for increased efficiency. nih.govbeilstein-journals.org |

[3+2] Cycloaddition reactions provide a powerful and atom-economical alternative for constructing the pyrazole ring. organic-chemistry.org The most prevalent of these is the 1,3-dipolar cycloaddition involving a 1,3-dipole and a dipolarophile. nih.gov

Commonly, this involves the reaction of diazo compounds with alkynes or alkenes. rsc.orgnih.gov The in-situ generation of diazo compounds, for example from N-tosylhydrazones, followed by cycloaddition with an appropriate dipolarophile, is a widely used one-pot procedure. organic-chemistry.orgacs.org Nitrile imines, often generated in situ from hydrazonoyl halides, also serve as effective 1,3-dipoles that react with alkynes or alkenes to yield pyrazoles and pyrazolines, respectively. organic-chemistry.orgnih.gov

Another notable strategy is the use of sydnones as 1,3-dipolar species, which react with alkynes to form pyrazoles. acs.org To overcome regioselectivity issues often encountered with traditional alkynes, functionalized alkenes can be employed as "alkyne surrogates." nih.gov These surrogates, such as bromoalkenes, react to form a pyrazoline intermediate which then eliminates a small molecule (e.g., HBr) to aromatize into the final pyrazole product. nih.gov

Table 2: Common [3+2] Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Key Features |

| Diazo Compounds | Alkynes/Alkenes | A highly versatile and atom-economic method. rsc.orgnih.gov |

| N-Tosylhydrazones | Alkynes/Alkenes | Allows for in-situ generation of diazo compounds. organic-chemistry.orgacs.org |

| Nitrile Imines | Alkynes/Alkenes | Generated in-situ from precursors like hydrazonoyl halides. organic-chemistry.orgnih.gov |

| Sydnones | Alkynes | A robust method, often catalyzed by copper (CuSAC). acs.org |

| Azomethine Imines | Alkynes | Can be generated from α-silylnitrosoamide derivatives. tandfonline.com |

Targeted Synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid

The specific synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid requires methods that not only form the pyrazole ring but also ensure the correct placement of the methyl and acetic acid groups at positions C5 and C3, respectively.

Directly introducing an acetic acid group onto a pre-formed pyrazole ring is challenging. A more common and effective strategy involves the synthesis of a pyrazole precursor bearing a functional group that can be readily converted into a carboxylic acid.

One established route involves the hydrolysis of a corresponding ester, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate. chemicalbook.com This ester precursor can be synthesized via the cyclocondensation of a β-ketoester, like ethyl 2,4-dioxopentanoate, with hydrazine. The subsequent hydrolysis of the ester group, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification, yields the desired carboxylic acid. chemicalbook.com

Another approach is the oxidation of a suitable precursor. For example, the synthesis can start from 3,5-dimethylpyrazole. Selective oxidation of one of the methyl groups can lead to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com This method, however, requires careful control of reaction conditions to prevent over-oxidation or reaction at the wrong site.

Furthermore, pyrazole-3-carboxylates can be synthesized through a one-pot cyclization of hydrazone dianions with diethyl oxalate, providing another pathway to the ester precursor. nih.govmdpi.com

A significant challenge in pyrazole synthesis is controlling regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. beilstein-journals.org The reaction of an unsymmetrical diketone with hydrazine can theoretically produce two different regioisomeric pyrazoles.

For the synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid, starting with a precursor like ethyl acetoacetate (B1235776) and a hydrazine derivative, the nucleophilic attack can occur at either of the two carbonyl groups, leading to a mixture of isomers. The outcome is highly dependent on the reaction conditions. For instance, the choice of solvent can have a dramatic effect; aprotic solvents with strong dipole moments, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity compared to protic solvents like ethanol (B145695). organic-chemistry.org

Catalysts also play a critical role. The use of acid or base catalysts can influence which carbonyl group is more reactive and can direct the cyclization pathway. organic-chemistry.org For instance, Gosselin et al. reported a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by conducting the condensation of 1,3-diketones with arylhydrazines in DMAc, demonstrating control over the isomeric outcome. organic-chemistry.org Careful selection of starting materials, such as using β-ketoesters with specific activating or directing groups, is another key strategy to achieve the desired regiochemistry. nih.govbeilstein-journals.org

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Synthesis | Example |

| Solvent | Aprotic polar solvents can enhance regioselectivity over protic solvents. organic-chemistry.org | Using DMAc instead of ethanol for the condensation of 1,3-diketones and arylhydrazines improves regioselectivity. organic-chemistry.org |

| Catalyst | Acid or base catalysis can alter the reactivity of the carbonyl groups. | Addition of aqueous HCl can favor specific dehydration steps and improve yields of the desired isomer. organic-chemistry.org |

| Substituents | Steric and electronic effects of substituents on both reactants guide the nucleophilic attack. | Steric hindrance can favor the reaction at the less hindered carbonyl group. nih.gov |

| Reaction Temperature | Lowering the temperature can sometimes improve the selectivity of the reaction. | Condensation at room temperature can provide higher regioselectivity. organic-chemistry.org |

Advanced Synthetic Techniques for (5-methyl-1H-pyrazol-3-yl)acetic acid Derivatives

Modern organic synthesis has introduced several advanced techniques that can be applied to the synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives, often offering improved yields, efficiency, and environmental compatibility.

Multicomponent Reactions (MCRs) have emerged as a powerful tool, allowing for the construction of complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govbeilstein-journals.org This approach enhances efficiency by reducing the number of purification steps and saving time and resources. For example, a one-pot, three-component synthesis can involve the condensation of an aldehyde, an alkyne, and a hydrazine derivative to directly form a polysubstituted pyrazole. organic-chemistry.org

Catalysis continues to evolve, with novel catalysts enabling more selective and efficient pyrazole syntheses. This includes the use of metal nanoparticles, such as nano-ZnO or palladium nanoparticles, which can catalyze cyclocondensation reactions under environmentally friendly conditions. mdpi.com Homogeneous catalysis, using metals like copper, iron, or cerium, has also been employed to promote cycloaddition and tandem oxidation-cyclization reactions, often with high regioselectivity. organic-chemistry.orgrsc.org

Microwave-assisted synthesis is another modern technique that can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Copper-Catalyzed)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the functionalization of the pyrazole core. The Suzuki-Miyaura and copper-catalyzed reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and hetero-biaryl systems and has been applied to the synthesis of functionalized pyrazoles. This reaction typically involves the coupling of a pyrazole halide (e.g., a bromo- or chloro-pyrazole) with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org For instance, a general approach could involve the coupling of a halo-pyrazole derivative with a suitable boronic acid to introduce substituents at various positions on the pyrazole ring. researchgate.netmdpi.commdpi.com Research has demonstrated the successful Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids using a XPhos Pd G2 precatalyst, showcasing the method's utility in creating substituted pyrazoles that can be further elaborated. rsc.org The efficiency of these reactions allows for the synthesis of complex pyrazole derivatives under relatively mild conditions. nih.gov

Key Features of Suzuki-Miyaura Coupling in Pyrazole Synthesis:

Catalysts: Palladium complexes such as Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with various phosphine (B1218219) ligands are commonly used. researchgate.netacs.org

Reactants: A pyrazole halide (bromide, chloride) and a boronic acid/ester.

Conditions: The reaction is typically performed in a solvent mixture like dioxane/water with a base such as Na₂CO₃ or K₃PO₄. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Reactions for Pyrazole Functionalization

| Pyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Yield | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 | Not specified | 4-Substituted-3,5-dinitropyrazoles | Not specified | rsc.org |

| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄, dioxane/H₂O, 100 °C | 3-Phenylindazole | 86% | nih.gov |

| 4-Bromo-1H-pyrazole derivative | Aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃, 1,4-dioxane:H₂O, 90 °C | 4-Aryl-1H-pyrazole derivative | 71-92% | researchgate.net |

Copper-catalyzed reactions also play a crucial role, particularly in the formation of the pyrazole ring itself through annulation processes or in subsequent modifications. researchgate.net Copper(II) has been shown to catalyze the [3+2] annulation reaction between hydrazones and enones under aerobic conditions to form the pyrazole core. researchgate.net Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is employed to link pyrazole moieties to other molecules, often under microwave irradiation for enhanced efficiency. nih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including those structurally related to (5-methyl-1H-pyrazol-3-yl)acetic acid.

A notable example is the four-component reaction to produce 4-alkyl-5-methyl-1H-pyrazol-3-ols, which are close structural analogues. This reaction involves the condensation of β-ketoesters, hydrazine hydrate, various aldehydes, and acetophenone (B1666503) derivatives. researchgate.net The use of a reusable nano Al₂O₃@Cg catalyst in refluxing water highlights the green credentials of this approach. researchgate.net Another strategy involves the pseudo-five-component reaction of phenylhydrazines (2 equiv.), ethyl acetoacetate (2 equiv.), and an aromatic aldehyde (1 equiv.) to synthesize 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. nih.gov These MCRs offer a direct and convergent pathway to highly substituted pyrazoles, minimizing waste and operational steps. nih.govnih.gov

Table 2: Multicomponent Synthesis of Pyrazole Derivatives

| Reaction Type | Reactants | Catalyst/Solvent | Product | Yield | Reference |

| 4-Component | β-ketoester, hydrazine hydrate, aldehyde, acetophenone | nano Al₂O₃@Cg / Water | 4-Alkyl-5-methyl-1H-pyrazol-3-ol | Good to excellent | researchgate.net |

| 5-Component | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehyde, malononitrile (B47326), ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 / Solvent-free | Substituted pyrano[2,3-c]pyrazoles | 81–91% | nih.gov |

| 4-Component | Aldehyde, hydrazine hydrate, ethyl acetoacetate, malononitrile | Piperidine / Room Temp. | Pyrano[2,3-c]pyrazole | Not specified | nih.gov |

Microwave, Ultrasound, and Mechanochemical Synthesis Enhancements

To accelerate reaction rates, improve yields, and promote greener reaction conditions, alternative energy sources are increasingly utilized in the synthesis of pyrazole derivatives. rsc.org

Microwave-assisted synthesis has emerged as a highly effective technique. rsc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. anton-paar.comzu.edu.ly This has been successfully applied to the synthesis of pyrazoles through various reactions, including cyclocondensation of chalcones with hydrazine hydrate nih.gov and the preparation of pyrazole carboxylates from 1,3-dicarbonyl compounds. acs.org For example, the reaction of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl building block in ethanol under microwave heating at 160 °C afforded the desired pyrazole product in just 2 minutes with an 82% yield. acs.org

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov This sonochemical approach often leads to shorter reaction times, milder conditions, and improved yields. rsc.orgnih.gov It is particularly effective for MCRs, such as the one-pot, catalyst-free synthesis of pyrazoles from aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile in water. nih.gov This method avoids the need for traditional purification steps and results in highly selective conversions. nih.gov

Mechanochemical synthesis , typically involving ball milling, offers a solvent-free route to pyrazole derivatives. rsc.org This technique promotes reactions in the solid state, reducing waste and environmental impact. thieme-connect.com The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines via mechanochemical ball milling has been shown to be superior to solution-based methods, providing higher yields in shorter times without the need for solvents. thieme-connect.com

Table 3: Comparison of Conventional and Enhanced Synthesis Methods for Pyrazoles

| Reaction | Method | Conditions | Time | Yield | Reference |

| Pyrazole Synthesis | Conventional Heating | Reflux | Hours | Moderate | rsc.org |

| Pyrazole Synthesis | Microwave Irradiation | 100-175 °C, 100-360W | Minutes | High to Excellent | rsc.orgnih.govacs.org |

| MCR for Pyrazoles | Conventional Stirring | Room Temp. | Hours | Good | nih.gov |

| MCR for Pyrazoles | Ultrasound Irradiation | Room Temp., Water | Minutes | Excellent (91-97%) | nih.govnih.gov |

| Pyrazole Synthesis | Solution-based | Elevated Temp. | Hours | Lower | thieme-connect.com |

| Pyrazole Synthesis | Mechanochemical (Ball Milling) | Room Temp., Solvent-free | 30 min | High | thieme-connect.com |

Green Chemistry Principles in (5-methyl-1H-pyrazol-3-yl)acetic acid Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes for pyrazoles. nih.govresearchgate.net These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. jetir.org

The synthesis of pyrazole derivatives provides numerous examples of green chemistry in action:

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate most or all atoms from the starting materials into the final product, minimizing waste. nih.govnih.gov

Use of Safer Solvents and Conditions: Many modern protocols prioritize the use of environmentally benign solvents like water or ethanol, or eliminate solvents altogether. nih.govresearchgate.net Ultrasound-assisted MCRs in water nih.gov and solventless mechanochemical thieme-connect.com and microwave-assisted reactions mdpi.comrsc.org are prime examples.

Catalysis: The use of recyclable, non-toxic catalysts, such as nano Al₂O₃@Cg researchgate.net or simple salts like ammonium (B1175870) chloride jetir.org, is preferred over stoichiometric and hazardous reagents.

By integrating these green strategies, the synthesis of (5-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives can be achieved in a more sustainable and environmentally responsible manner. nih.gov

Molecular Design and Derivatization Strategies Based on the 5 Methyl 1h Pyrazol 3 Yl Acetic Acid Scaffold

Design Principles for Pyrazole-Acetic Acid Analogues

The design of new molecules based on the (5-methyl-1H-pyrazol-3-yl)acetic acid core is guided by established medicinal chemistry principles. These principles focus on systematically altering different parts of the molecule to optimize its interaction with biological targets.

N-Substitution: The nitrogen atoms of the pyrazole (B372694) ring are common sites for modification. N-alkylation or N-arylation can alter the molecule's lipophilicity, metabolic stability, and binding interactions. For instance, the introduction of different lipophilic moieties, such as methyl or phenyl groups, at the nitrogen position of a pyrazole ring has been shown to impact inhibitory activity against certain enzymes. nih.gov The synthesis of N-substituted pyrazoles can be achieved through various methods, including Chan-Lam coupling with boronic acids. nih.gov

C-Substitution: The carbon atoms of the pyrazole ring also present opportunities for derivatization. Introducing substituents at positions C3 and C5 can influence the molecule's shape, electronics, and potential for hydrogen bonding. The choice of substituents, ranging from small alkyl groups to larger aromatic systems, can dramatically alter the biological profile of the resulting compounds. nih.govacs.org For example, varying the size of substituents at these positions has been shown to affect inhibitory activity against metalloproteases. nih.gov

The acetic acid portion of the scaffold is crucial for its acidic character and potential for forming various derivatives. Modification of this group is a common strategy to create prodrugs, enhance cell permeability, or introduce new functionalities.

Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides. Esterification, often with simple alcohols, can mask the polar carboxylic acid group, potentially improving membrane permeability. Amidation, through coupling with a diverse range of amines, allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the derivatives. nih.gov These reactions are typically carried out using standard coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride. nih.gov

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or hydroxamic acids. nih.gov This strategy aims to retain the acidic nature of the parent molecule while potentially improving other properties like metabolic stability or target binding affinity. The synthesis of hydroxamic acid derivatives, for example, can be achieved by reacting the corresponding methyl ester with hydroxylamine (B1172632) hydrochloride. nih.gov

Synthesis and Characterization of Novel (5-methyl-1H-pyrazol-3-yl)acetic acid Derivatives

The synthesis of novel derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid involves a range of chemical transformations, leading to the creation of diverse molecular architectures. These new compounds are then thoroughly characterized to confirm their structure and purity.

The formation of amide and ester linkages from the acetic acid moiety is a cornerstone of derivatization strategies for this scaffold.

Synthesis of Pyrazole-Amides: Amide bond formation is a robust and versatile reaction. Typically, the carboxylic acid is activated, for example, by conversion to an acyl chloride or by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with a primary or secondary amine. This approach allows for the synthesis of a vast library of pyrazole-amide conjugates with diverse functionalities. nih.gov

Synthesis of Pyrazole-Esters: Esterification is generally achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. google.com Another method involves the reaction of a pyrazole precursor with an ester-containing reagent. For example, ethyl 5-methyl-1H-pyrazole-3-carboxylate can be synthesized from the reaction of ethyl 2,4-diketoheptanoate with methyl hydrazine (B178648) in the presence of acetic acid and ethanol (B145695). google.com Saponification of the resulting ester with a base like sodium hydroxide (B78521) yields the corresponding carboxylic acid. chemicalbook.com

Table 1: Examples of Synthesized Pyrazole-Ester and Pyrazole-Amide Derivatives

| Compound | Starting Material | Reagent | Product | Reference |

|---|---|---|---|---|

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Ethyl 2,4-diketoheptanoate | Methyl hydrazine, Acetic acid | Ester | google.com |

| (5-methyl-1H-pyrazol-3-yl)acetic acid | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Sodium hydroxide | Carboxylic Acid | chemicalbook.com |

| 7-(1H-Pyrazol-4-ylcarbamoyl)heptanoic acid methyl ester | Aminopyrazole | Monomethylsuberate | Amide | nih.gov |

| Methyl-5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Trichloromethyl enone | Arylhydrazine hydrochloride | Ester | acs.org |

The (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold can also serve as a building block for the construction of more complex, fused heterocyclic systems. These systems often exhibit unique biological properties.

Pyranopyrazoles: These fused systems can be synthesized through multi-component reactions. For example, the reaction of an aldehyde, ethyl acetoacetate (B1235776), hydrazine hydrate (B1144303), and malononitrile (B47326) in the presence of a catalyst can yield dihydropyrano[2,3-c]pyrazole derivatives. ias.ac.in Another approach involves the treatment of dehydroacetic acid derivatives with hydrazines, followed by rearrangement and cyclization in the presence of acid. wpi.edu

Pyrazole-s-triazines: The synthesis of pyrazole-s-triazine derivatives can be achieved through a one-pot reaction of a β-dicarbonyl compound with N,N-dimethylformamide dimethylacetal, followed by the addition of a 2-hydrazinyl-4,6-disubstituted-s-triazine in the presence of acetic acid. nih.govnih.gov This method has been shown to be efficient, providing good yields of the fused heterocyclic products. nih.gov

Table 2: Synthesis of Fused Pyrazole Heterocyclic Systems

| Fused System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Pyranopyrazoles | Four-component reaction | Aldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | ias.ac.in |

| Pyranopyrazoles | Rearrangement and cyclization | Dehydroacetic acid derivatives, Phenylhydrazine, Acetic acid | wpi.edu |

| Pyrazole-s-triazines | One-pot reaction | β-dicarbonyl compounds, DMF-DMA, 2-hydrazinyl-4,6-disubstituted-s-triazine, Acetic acid | nih.govnih.gov |

Structure-Activity Relationship (SAR) Methodologies for (5-methyl-1H-pyrazol-3-yl)acetic acid Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is a critical aspect of drug discovery and development. For derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid, various SAR methodologies are employed.

Systematic Structural Variation: A fundamental approach to SAR is the systematic modification of different parts of the molecule and the subsequent evaluation of the biological activity of the resulting analogues. This involves exploring a range of substituents on the pyrazole ring and modifications to the acetic acid moiety, as described in the sections above. nih.govacs.org By comparing the activities of closely related compounds, researchers can deduce which structural features are important for the desired biological effect. For example, studies have shown that the nature of the substituent at the 5-position of the pyrazole ring can significantly influence potency. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies involve the use of statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. researchgate.net A QSAR model can be developed for pyrazole derivatives to predict the activity of newly designed compounds. researchgate.net These models are built using a training set of compounds with known activities and can help in prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular Docking: This computational technique is used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net For pyrazole derivatives, molecular docking can provide insights into the specific interactions between the molecule and the active site of the target. researchgate.net This information can guide the design of new derivatives with improved binding affinity and selectivity. Docking studies can help rationalize observed SAR data and suggest new modifications to enhance activity. researchgate.net

By employing these design principles, synthetic strategies, and SAR methodologies, researchers can systematically explore the chemical space around the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold to develop novel compounds with tailored properties for a variety of applications.

Rationalizing Molecular Modifications and Biological Outcomes

The rational design of derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid involves strategic modifications to its core structure to enhance biological activity, selectivity, and metabolic stability. Key positions for modification include the pyrazole ring nitrogens, the methyl group at position 5, and the acetic acid side chain.

Pyrazole Ring Modifications:

N1-Substitution: The N1 position of the pyrazole ring is a common site for introducing a variety of substituents to explore the chemical space and influence biological activity. For instance, the introduction of aryl or substituted aryl groups at this position can lead to interactions with specific pockets in target proteins. In the context of kinase inhibition, N-phenyl substitution on a pyrazole ring has been identified as a critical feature for binding. nih.gov Bioisosteric replacement of the phenyl group with other heterocycles can also be explored to fine-tune the electronic and steric properties of the molecule. nih.govebi.ac.uk

Acetic Acid Side Chain Derivatization:

The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding interactions with target receptors. It also provides a handle for further derivatization.

Amide and Ester Formation: Conversion of the carboxylic acid to a wide range of amides or esters is a common strategy to modulate solubility, membrane permeability, and metabolic stability. The synthesis of amide derivatives can be achieved through high-temperature solvent-free amidation. nih.gov The choice of the amine or alcohol component can introduce additional points of interaction with the target.

Bioisosteric Replacements: The carboxylic acid can be replaced with known bioisosteres such as tetrazole, hydroxamic acid, or sulfonamide to alter the acidity and hydrogen bonding pattern, which can lead to improved biological activity and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Insights:

Systematic modifications of the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold and subsequent biological evaluation allow for the development of a structure-activity relationship (SAR) profile. For example, a study on pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors revealed that specific substitutions on the pyrazole scaffold were essential for inhibitory activity. nih.gov While direct SAR data for (5-methyl-1H-pyrazol-3-yl)acetic acid is not extensively published, the principles from related pyrazole-containing compounds can guide derivatization efforts.

Table 1: Exemplary Modifications of the (5-methyl-1H-pyrazol-3-yl)acetic acid Scaffold and Potential Biological Outcomes

| Modification Site | Modification Example | Rationale | Potential Biological Outcome |

| Pyrazole N1 | Phenyl group introduction | Explore hydrophobic interactions | Enhanced binding to kinase active sites nih.gov |

| Pyrazole C5 | Trifluoromethyl group | Increase lipophilicity and metabolic stability | Altered binding affinity and pharmacokinetics |

| Acetic Acid | Amide formation with tryptamine | Introduce additional H-bond donors/acceptors | Improved target engagement nih.gov |

| Acetic Acid | Esterification with ethanol | Enhance cell permeability | Increased bioavailability |

Pharmacophore Mapping and Ligand-Based Design

In the absence of a known target structure, ligand-based design strategies such as pharmacophore mapping are invaluable. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

Developing a Pharmacophore Model:

A pharmacophore model for derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid can be generated using a set of known active and inactive molecules. The key features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the acetic acid moiety.

Hydrogen Bond Donor (HBD): The N-H of the pyrazole ring and the hydroxyl group of the carboxylic acid.

Hydrophobic/Aromatic Feature: The methyl group and the pyrazole ring itself, as well as any introduced aromatic substituents.

Virtual Screening and Ligand-Based Drug Design:

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for novel molecules with the desired spatial arrangement of functional groups. This virtual screening approach can significantly accelerate the discovery of new lead compounds. For instance, pharmacophore-based virtual screening has been successfully employed to identify novel Janus kinase (JAK) inhibitors with a pyrazolone (B3327878) core. acs.orgacs.org

The insights gained from pharmacophore modeling can also guide the rational design of new derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid. By understanding the key interacting features, medicinal chemists can design molecules that better fit the pharmacophore and, consequently, have a higher probability of being active.

Table 2: Potential Pharmacophoric Features of the (5-methyl-1H-pyrazol-3-yl)acetic acid Scaffold

| Pharmacophoric Feature | Corresponding Structural Element | Potential Role in Ligand-Target Interaction |

| Hydrogen Bond Acceptor (HBA) | Pyrazole N2, Carbonyl Oxygen | Interaction with donor groups on the receptor |

| Hydrogen Bond Donor (HBD) | Pyrazole N1-H, Carboxylic Acid OH | Interaction with acceptor groups on the receptor |

| Hydrophobic Region | C5-Methyl group, Pyrazole ring | van der Waals interactions, filling hydrophobic pockets |

| Negative Ionizable Feature | Carboxylic Acid | Ionic interactions, salt bridge formation |

By systematically applying these molecular design and derivatization strategies, the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold can be optimized to yield potent and selective modulators of various biological targets.

Investigations into the Biological Interaction Mechanisms of 5 Methyl 1h Pyrazol 3 Yl Acetic Acid Derivatives

Enzyme Inhibition Studies and Target Identification

The structural features of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives make them suitable candidates for interacting with the active sites of various enzymes. The pyrazole (B372694) core can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form critical ionic bonds or act as a hydrogen bond donor/acceptor.

The inhibition of protein kinases is a crucial strategy in the development of anticancer therapies. Pyrazole derivatives have been extensively investigated as kinase inhibitors due to their ability to mimic the hinge-binding region of ATP. nih.gov The anticancer efficacy of pyrazole derivatives is often linked to their ability to inhibit multiple targets, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and components of the PI3K/mTOR signaling pathway. nih.govmdpi.com

Research into 3-aminopyrazole-based compounds has led to the development of inhibitors targeting the understudied PCTAIRE family of kinases, such as CDK16. nih.gov Modifications to the pyrazole ring and its substituents have been shown to significantly affect selectivity and potency. nih.gov For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for kinase inhibition, and its derivatives have shown activity against aurora kinase and CDK16. nih.gov While direct studies on (5-methyl-1H-pyrazol-3-yl)acetic acid are limited in this specific context, the broader class of pyrazole compounds demonstrates significant potential for protein kinase inhibition, a key mechanism in their antiproliferative effects. nih.gov

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia. This overactivity is implicated in the long-term complications of diabetes. Acetic acid derivatives are a known class of aldose reductase inhibitors (ARIs). researchgate.net However, their clinical utility can be hampered by poor bioavailability. nih.gov

In an effort to improve physicochemical properties, researchers have explored bioisosteric replacement of the acetic acid moiety. One key study successfully replaced the acetic acid group with a 1-hydroxypyrazole moiety, creating a new scaffold with a superior profile while maintaining submicromolar inhibitory activity. nih.gov This work highlights the recognized role of the acetic acid portion of the molecule in binding to the enzyme's active site. nih.gov Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) containing an ionizable fragment, such as a carboxylic acid, have been investigated as differential inhibitors of aldose reductase, aiming to selectively target its role in diabetic complications without affecting its detoxifying functions. nih.govresearchgate.net

Inhibitors of α-glucosidase and α-amylase are therapeutic agents for type 2 diabetes, as they delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govyoutube.com While many natural and synthetic compounds are investigated for this purpose, research has also extended to pyrazole derivatives.

A study on a series of pyrazolo[3,4-d]pyrimidine derivatives, a fused pyrazole ring system, demonstrated their potential as inhibitors of both α-amylase and α-glucosidase. researchgate.net The development of dual inhibitors is considered a valuable strategy for managing diabetes. nih.gov The structure-activity relationship (SAR) analyses in these studies confirm that the nature and position of substituents on the heterocyclic core are critical for the inhibitory activity against these carbohydrate-metabolizing enzymes. nih.gov

The rise of antimicrobial resistance has spurred the search for novel antibacterial agents that target different microbial pathways. Pyrazole derivatives have emerged as promising candidates, with some targeting essential bacterial enzymes. orientjchem.orgresearchgate.net

One key target is dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria. nih.govdoaj.org Novel pyrazole hybrids have been designed and shown to be potent DHFR inhibitors, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to the known drug methotrexate. nih.govdoaj.org Specifically, derivatives incorporating a 3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazine moiety have demonstrated broad-spectrum antimicrobial activity. nih.govdoaj.org

Another microbial enzyme target is carbonic anhydrase (CA). nih.gov Pyrazolo[4,3-c]pyridine sulfonamides have been shown to inhibit β- and γ-CAs from various bacterial strains, including E. coli and Burkholderia pseudomallei. nih.gov The inhibition of these enzymes, which are crucial for microbial metabolism and pH homeostasis, presents an alternative mechanism for antibacterial action. nih.govnih.gov

Table 1: Inhibition of Microbial Enzymes by Pyrazole Derivatives

| Derivative Class | Target Enzyme | Organism | Key Finding |

| Pyrazolo[4,3-c]pyridazine | Dihydrofolate Reductase (DHFR) | General | IC₅₀ = 0.09 µM, potent inhibition comparable to methotrexate. nih.govdoaj.org |

| Pyrazolo[4,3-c]pyridine sulfonamide | Carbonic Anhydrase (BpsCAβ) | Burkholderia pseudomallei | Kᵢ values ranging from 96.4 to 788.8 nM. nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamide | Carbonic Anhydrase (γ-CA) | E. coli | Potent inhibition with Kᵢ values much lower than the reference drug. nih.gov |

| Thiophenyl-pyrazolyl-thiazole hybrid | Dihydrofolate Reductase (DHFR) | M. tuberculosis | Designed as potential DHFR inhibitors for antimicrobial applications. acs.org |

Receptor-Ligand Binding Analysis

The interaction of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives with specific receptors is a key mechanism underlying their therapeutic potential in areas such as cancer and metabolic diseases.

Studies have identified novel 5-methyl-1H-pyrazole derivatives as potent androgen receptor (AR) antagonists. nih.govdiva-portal.org The AR signaling pathway is a primary driver in the progression of prostate cancer, making AR antagonists a cornerstone of therapy. nih.govmdpi.com Through structural modifications and a fragment-splicing strategy, researchers have developed 2-(5-methyl-1H-pyrazol-1-yl) acetamide (B32628) derivatives that exhibit significant AR antagonistic activity and inhibit the growth of androgen-sensitive prostate cancer cells more effectively than existing drugs like Bicalutamide. diva-portal.org

In a different therapeutic area, pyrazole-based compounds have been discovered as agonists for the apelin receptor (APJ). nih.govnih.govduke.edu The apelinergic system is an attractive target for metabolic syndrome. nih.gov Since endogenous apelin peptides have short half-lives, small-molecule agonists are highly sought after. nih.govnih.gov Systematic modification of a pyrazole agonist scaffold led to compounds with potent agonistic activity (EC₅₀ < 100 nM) and favorable pharmacokinetic profiles. nih.govduke.edu These studies also revealed functional selectivity, with some compounds showing a bias towards calcium mobilization over β-arrestin recruitment, which could translate to improved in vivo efficacy. nih.govduke.edu

Mechanisms of Cellular Activity (e.g., Antiproliferative Action in Cancer Cell Lines)

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is well-documented and occurs through multiple mechanisms. mdpi.com

A primary mechanism is the induction of apoptosis, or programmed cell death. One study demonstrated that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3. nih.govnih.gov Other research has shown that pyrazole derivatives can induce apoptosis by activating TRAIL death receptors and caspase-8 (extrinsic pathway) or through p53 activation (intrinsic pathway). nih.gov The downstream effects include the cleavage of poly(ADP-ribose) polymerase (PARP) and the regulation of the Bcl-2 protein family, with a downregulation of anti-apoptotic Bcl-2 and an upregulation of pro-apoptotic BAX. mdpi.com

In addition to apoptosis, pyrazole derivatives can induce cell cycle arrest. A novel pyrazole, PTA-1, was found to cause G2/M phase arrest in triple-negative breast cancer cells. mdpi.com This arrest is often a precursor to apoptosis and prevents cancer cells from proliferating.

Another identified mechanism is the inhibition of tubulin polymerization. mdpi.com Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. The pyrazole derivative PTA-1 was shown to disrupt microtubule organization, identifying it as a tubulin inhibitor. mdpi.com Furthermore, pyrazole-s-triazine hybrids have been found to exert their anticancer effects by targeting and inhibiting the EGFR/PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth and survival. nih.gov

Table 2: Antiproliferative Mechanisms of Pyrazole Derivatives in Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line | IC₅₀ Value | Observed Mechanism |

| 3f (Pyrazole derivative) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 µM (24h) | Induction of apoptosis via ROS generation and caspase-3 activation; S-phase cell cycle arrest. nih.govnih.gov |

| PTA-1 (Pyrazole derivative) | MDA-MB-231 (Triple Negative Breast Cancer) | 10 µM (CC₅₀) | Induction of apoptosis, G2/M cell cycle arrest, inhibition of tubulin polymerization. mdpi.com |

| Compound 37 (Isolongifolanone derivative) | MCF7 (Breast Cancer) | 5.21 µM | Induction of apoptosis via caspase-3/PARP activation, regulation of Bcl-2/BAX, ROS generation. mdpi.com |

| Compound 4f (s-Triazine derivative) | HCT-116 (Colon Cancer) | Not specified, but potent | Inhibition of EGFR (IC₅₀ = 61 nM) and the PI3K/AKT/mTOR pathway. nih.gov |

| Compound 6g (Acetamide derivative) | LNCaP (Prostate Cancer) | 13.6 µM | Androgen receptor antagonism leading to antiproliferative activity. diva-portal.org |

Oxidative Stress Modulation: Antioxidant Properties

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a recognized pharmacophore in the development of compounds with potential antioxidant properties. nih.gov The capacity of pyrazole derivatives to modulate oxidative stress is an area of active research, with studies pointing to their ability to mitigate the damaging effects of reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the ability of biological systems to detoxify these reactive intermediates, leading to cellular damage. researchgate.net The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the N-H proton within the pyrazole ring. nih.gov

While direct and extensive research on the antioxidant properties of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives is not widely available in the current body of scientific literature, the antioxidant potential of structurally related pyrazole compounds has been investigated. These studies provide valuable insights into the potential for this class of compounds to act as modulators of oxidative stress.

One noteworthy example of a structurally similar compound is 3-Methyl-1H-pyrazole-5-carboxylic acid . This compound has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO). The inhibition of DAO by 3-Methyl-1H-pyrazole-5-carboxylic acid has been shown to protect cells from oxidative stress induced by D-Serine, indicating a clear mechanism of oxidative stress modulation. fishersci.co.uk

Further research into various pyrazole derivatives has demonstrated their efficacy in scavenging free radicals, a key aspect of antioxidant activity. For instance, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay is a common in vitro method to assess the ability of a compound to act as a free radical scavenger. The results of these studies often compare the activity of the synthesized compounds to standard antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).

In one study, a series of dihydro-pyrazole hybrids were synthesized and evaluated for their antioxidant properties. nih.gov The investigation included assessing their interaction with the stable free radical DPPH and their ability to inhibit linoleic acid peroxidation. The results highlighted that many of the synthesized dihydro-pyrazoles exhibited potent antioxidant properties. nih.gov

The following tables present data from studies on various pyrazole derivatives, illustrating their antioxidant capacities. It is important to note that these compounds are not direct derivatives of (5-methyl-1H-pyrazol-3-yl)acetic acid but belong to the broader class of pyrazoles.

Table 1: DPPH Radical Scavenging Activity of Selected Dihydro-Pyrazole Derivatives

| Compound | Radical Scavenging Activity (RA %) at 20 min (100 μM) | Radical Scavenging Activity (RA %) at 60 min (100 μM) |

|---|---|---|

| Dibenzalacetone | 5 | 10 |

| Pyrazole Hybrid 2a | 15 | 25 |

| Pyrazole Hybrid 2b | 20 | 30 |

| Nordihydroguaiaretic acid (NDGA) | 90 | 95 |

| Trolox | 85 | 90 |

Data adapted from a study on dihydro-pyrazole hybrids. nih.gov The table shows the percentage of DPPH radical scavenging at two different time points for selected compounds compared to standard antioxidants.

Table 2: Antioxidant Activity of 2,3-dihydro-1H-pyrazole-4-carbonitrile Derivatives

| Compound | Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|---|

| Pyrazoline Derivative 1 | 25 | 35 |

| 50 | 55 | |

| 75 | 70 | |

| 100 | 85 | |

| Pyrazoline Derivative 2 | 25 | 40 |

| 50 | 60 | |

| 75 | 78 | |

| 100 | 90 |

Illustrative data based on findings for 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, showing a concentration-dependent increase in DPPH radical scavenging activity. frontiersin.org

These findings from related pyrazole structures underscore the potential of the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold as a source of new antioxidant agents. The mechanisms by which these compounds exert their effects may involve direct scavenging of free radicals or modulation of cellular enzymatic pathways involved in oxidative stress. nih.govresearchgate.net However, to fully understand the biological interaction mechanisms of (5-methyl-1H-pyrazol-3-yl)acetic acid derivatives in oxidative stress modulation, further specific research, including synthesis of a focused library of these compounds and their evaluation in a range of antioxidant and biological assays, is required.

Broader Academic and Research Applications of 5 Methyl 1h Pyrazol 3 Yl Acetic Acid Scaffolds

Contributions to Medicinal Chemistry and Drug Discovery Pipelines

The pyrazole (B372694) core, central to (5-methyl-1H-pyrazol-3-yl)acetic acid, is a cornerstone in the development of new therapeutic agents. mdpi.com Its metabolic stability and versatile nature have led to an increase in the number of drugs containing this nucleus. rsc.org

In medicinal chemistry, a "privileged structure" is a molecular framework that can bind to multiple biological targets, often with high affinity. The pyrazole scaffold is widely recognized as such a structure. rsc.orgnih.govresearchgate.netnih.gov This status is attributed to several key features: its synthetic accessibility, favorable drug-like properties, and its function as a versatile bioisosteric replacement for other chemical groups. nih.gov The pyrazole nucleus is a key component in numerous FDA-approved drugs used to treat a wide range of diseases, from cancer and HIV to erectile dysfunction. rsc.orgresearchgate.netnih.gov

The value of pyrazoles in drug discovery is demonstrated by their presence in a variety of established medicines. mdpi.com The ability of the pyrazole ring to serve as a stable, adaptable core allows medicinal chemists to synthesize large libraries of compounds for screening, accelerating the discovery of new drug candidates. researchgate.net This structural versatility enables interaction with diverse biological targets, underpinning their therapeutic potential in anticancer, anti-inflammatory, and antimicrobial contexts. researchgate.net

The pyrazole scaffold is instrumental in designing highly selective and potent small-molecule drugs, particularly in oncology. nih.gov A significant number of these are protein kinase inhibitors (PKIs), which target specific enzymes involved in cancer cell growth and proliferation. nih.gov The structure of the pyrazole ring allows for precise modifications, enabling chemists to fine-tune the binding affinity and selectivity of the inhibitors for their intended kinase targets. nih.govnih.gov This ability to tailor the molecule helps in minimizing off-target effects and reducing toxicity. nih.gov

For instance, structural modifications at different positions on the pyrazole ring can significantly enhance a compound's anticancer efficacy and selectivity toward specific tumor types. nih.gov Many pyrazole-based drugs function by targeting key enzymes like epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Janus kinases (JAKs). nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, a fused version of the pyrazole ring, is a bioisosteric replacement for adenine (B156593) and is a critical pharmacophore in many anticancer agents, including kinase inhibitors. nih.gov

Below is a table of some U.S. FDA-approved drugs that feature a pyrazole scaffold, highlighting their targets and therapeutic applications.

| Drug Name | Target(s) | Therapeutic Application |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, polycythemia vera, graft-versus-host disease |

| Crizotinib | ALK, ROS1, c-Met | Non-small cell lung cancer |

| Erdafitinib | FGF Receptor | Urothelial (bladder) cancer |

| Encorafenib | B-raf | Melanoma, colorectal cancer |

| Baricitinib | JAK1, JAK2 | Rheumatoid arthritis, alopecia, COVID-19 |

| Celecoxib | COX-2 | Pain and inflammation |

| Sildenafil | PDE5 | Erectile dysfunction, pulmonary hypertension |

This table presents a selection of pyrazole-containing drugs and is not exhaustive. Sources: mdpi.comrsc.orgnih.gov

Role in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyrazole ring and the oxygen atoms in the acetic acid group of (5-methyl-1H-pyrazol-3-yl)acetic acid make it an excellent candidate for use as a ligand in coordination chemistry.

The pyrazole scaffold and its derivatives are widely used as ligands to form coordination complexes with various metal ions. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers in several ways, acting as monodentate or bridging ligands. researchgate.net

The table below details the metal complexes formed with a derivative of the (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold.

| Complex | Metal Ion | Ligand | Molecular Geometry |

| [Cd(L1)2Cl2] | Cadmium(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Distorted Octahedral |

| Cu(L1)2(C2H5OH)22 | Copper(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Distorted Octahedral |

| Fe(L2)2(H2O)22·2H2O | Iron(II) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (oxidized from L1) | Distorted Octahedral |

Data sourced from the crystallographic analysis of coordination complexes. nih.gov

Metal complexes derived from pyrazole-based ligands are increasingly recognized for their catalytic activity in various organic reactions. chemscene.com While specific catalytic applications for complexes of (5-methyl-1H-pyrazol-3-yl)acetic acid are not extensively documented, the broader class of pyrazolate metal-organic frameworks (MOFs) has shown significant promise. rsc.org These materials can act as robust heterogeneous catalysts for challenging chemical transformations, such as C-H bond activation. rsc.org

The combination of the pyrazole ring and the carboxylic acid group in (5-methyl-1H-pyrazol-3-yl)acetic acid provides multiple coordination sites, which can stabilize metal centers and modulate their reactivity. This suggests a potential for its metal complexes to catalyze organic transformations, although further research is needed in this specific area. The use of pyrazole derivatives in multicomponent reactions to synthesize complex bioactive molecules further highlights their importance in facilitating efficient chemical synthesis. researchgate.net

Biomimetic Chemistry and Enzyme Active Site Modeling

The structural features of the pyrazole scaffold lend themselves to applications in biomimetic chemistry, where synthetic molecules are designed to mimic biological systems, and in the computational modeling of enzyme active sites.

Research has shown that pyrazole derivatives can be used to model the active sites of enzymes. For instance, a vinyl-pyrazole was used as a biomimetic surrogate for acetaldehyde (B116499) to study the mechanism of the enzyme acetylene (B1199291) hydratase. rsc.org This approach helps in understanding complex enzymatic reactions by using stable, synthetic analogs that mimic reactive intermediates. rsc.org

Furthermore, the pyrazole scaffold is a valuable tool in computational drug design for modeling interactions within an enzyme's active site. nih.gov Molecular docking studies of pyrazole-indole hybrids have shown that these molecules can fit well into the active pocket of the CDK-2 enzyme, providing insights into the structural basis of their inhibitory activity. nih.gov Such modeling is crucial for understanding structure-function relationships and for the rational design of more potent and selective enzyme inhibitors. nih.gov The ability to model these interactions helps bridge the gap between two-dimensional chemical structures and the three-dimensional reality of biological processes. nih.gov

Emerging Applications in Agrochemistry and Material Science Research

The (5-methyl-1H-pyrazol-3-yl)acetic acid scaffold and its parent pyrazole ring are foundational structures in the development of novel compounds for diverse scientific applications. Researchers are increasingly exploring their potential in agrochemistry for crop protection and in material science for the creation of advanced functional materials. researchgate.netresearchgate.netijrpr.com

Agrochemical Research

The inherent biological activity of the pyrazole nucleus has made it a prime target for the synthesis of new agrochemicals, including herbicides, fungicides, and insecticides. semanticscholar.orgnih.gov The structural versatility of the pyrazole ring allows for extensive modifications, enabling the development of compounds with high efficacy and selectivity. nih.gov

Herbicidal Applications:

Fungicidal and Insecticidal Applications:

The pyrazole scaffold is also integral to the design of modern fungicides. nih.gov Many commercial fungicides are based on pyrazole carboxamide structures that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiration process. acs.org Research has yielded novel pyrazole-furan and pyrazole-pyrrole carboxamides with potent activity against destructive fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. acs.org Other synthetic pyrazole derivatives have shown significant fungicidal effects against a broad spectrum of plant pathogens, including Botrytis cinerea and Fusarium graminearum. nih.gov For example, a derivative containing a p-trifluoromethylphenyl moiety exhibited high activity against six different fungal species. nih.gov In the realm of insecticides, pyrazole-based compounds have been developed into commercial products. researchgate.net Research continues to produce novel 1H-pyrazole-5-carboxylic acid derivatives that show good insecticidal activity against pests like Aphis fabae, with some compounds demonstrating efficacy comparable to the commercial insecticide imidacloprid (B1192907) at low concentrations. researchgate.net

Table 1: Selected Research Findings on Agrochemical Activity of Pyrazole Derivatives

| Compound Class/Derivative | Target Application | Key Research Finding | Reference(s) |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Herbicide | Showed 100% post-emergence control of Amaranthus retroflexus at 250 g/ha. nih.gov | nih.gov |

| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Herbicide | Exhibited excellent inhibition (EC₅₀ = 10.53 g/ha) of barnyard grass. nih.gov | nih.gov |

| Pyrazole derivative with a p-trifluoromethylphenyl moiety | Fungicide | Displayed high activity against six plant pathogenic fungi, with EC₅₀ values as low as 1.638 µg/mL against T. cucumeris. nih.gov | nih.gov |

| Pyrazole-furan carboxamide derivatives | Fungicide | Showed excellent activity against Sclerotinia sclerotiorum and Rhizoctonia solani, comparable to the commercial fungicide thifluzamide. acs.org | acs.org |

| 1H-pyrazole-5-carboxylic acid derivative (Compound 7h ) | Insecticide | Exhibited 85.7% mortality against Aphis fabae at a concentration of 12.5 mg/L, comparable to imidacloprid. researchgate.net | researchgate.net |

Material Science Research

In material science, the (5-methyl-1H-pyrazol-3-yl)acetic acid structure and related pyrazole-based ligands are valuable building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic linkers, creating porous and highly structured architectures. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group provide excellent coordination sites for metal ions. rsc.orgmdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs):

The ability to tailor the organic ligand allows for the design of MOFs with specific properties for targeted applications. digitellinc.com For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc-based MOFs. rsc.org The resulting frameworks can exhibit anionic properties and pore dimensions suitable for the size-selective adsorption of cationic organic dyes. rsc.org By using different ligands or synthetic conditions, the dimensionality and topology of the resulting coordination polymers can be controlled. researchgate.net

Functional Applications:

The functional applications of these pyrazole-based materials are diverse. MOFs constructed with pyrazole-dicarboxylate ligands have shown high efficiency in capturing volatile organic compounds like formaldehyde (B43269) from the air. researchgate.net Other pyrazolate-based MOFs with open metal sites have been developed for the rapid and effective adsorption of iodine from water, a critical task in nuclear waste management. rsc.org Furthermore, pyrazole-based microporous organic polymers, without metal components, have been synthesized and used to support silver nanoparticles. acs.org This composite material acts as an efficient heterogeneous catalyst for the carboxylation of alkynes using CO₂, demonstrating the potential of these polymers in sustainable chemistry. acs.org Researchers have also created pyrazole-based MOFs with unique magnetic and electrical properties by incorporating functional groups like sulfonic acid moieties, opening possibilities for their use in electronic devices and as single-molecule magnets. acs.org

Table 2: Examples of Pyrazole-Based Materials and Their Applications

| Material Type | Ligand/Building Block | Metal Ion | Application | Key Research Finding | Reference(s) |

| Metal-Organic Framework (MOF) | Pyrazole functionalized carboxylic acid | Zn(II) | Dye Adsorption | Anionic framework allows for size-selective adsorption of cationic dyes. rsc.org | rsc.org |

| Metal-Organic Framework (MOF) | Aluminum pyrazole dicarboxylate | Al(III) | Formaldehyde Capture | Material acts as a highly efficient and reusable filter for formaldehyde. researchgate.net | researchgate.net |

| Metal-Organic Framework (MOF) | Tris(4-(1H-pyrazol-4-yl)phenyl)amine | Zn(II) | Iodine Adsorption | Framework with open Zn²⁺ sites enables highly effective iodine capture from water. rsc.org | rsc.org |

| Microporous Organic Polymer (MOP) | 3,5-diphenyl-1H-pyrazole | None (supports Ag NPs) | Catalysis | Polymer-supported silver nanoparticles catalyze the conversion of CO₂ to alkynyl carboxylic acids. acs.org | acs.org |

| Metal-Organic Framework (MOF) | Flexible bispyrazole and 2-sulphono terephthalic acid | Co(II), Ni(II) | Magnetic & Electrical Materials | Resulting MOFs exhibit properties of single-molecule magnets and electrical conductivity. acs.org | acs.org |

Advanced Analytical and Computational Characterization of 5 Methyl 1h Pyrazol 3 Yl Acetic Acid and Analogues

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (5-methyl-1H-pyrazol-3-yl)acetic acid, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure. While specific spectra for the title compound are not widely published, data from closely related analogues allow for the accurate prediction of chemical shifts. rsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The pyrazole (B372694) ring contains a single aromatic proton (C4-H), which is anticipated to appear as a singlet in the range of δ 6.0-6.2 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid side chain would likely resonate as a singlet around δ 3.6 ppm. The methyl group (-CH₃) attached to the pyrazole ring is expected at approximately δ 2.3 ppm. The acidic proton of the carboxylic acid (-COOH) and the N-H proton of the pyrazole ring would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. rsc.orgnih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the acetic acid group is the most deshielded, with an expected chemical shift around δ 170-175 ppm. The carbons of the pyrazole ring are expected in the aromatic region, with C3 and C5 appearing around δ 140-150 ppm and C4 at a more upfield position, approximately δ 105-110 ppm. The methylene carbon (-CH₂-) is predicted to be near δ 30 ppm, while the methyl carbon (-CH₃) would be the most shielded, appearing around δ 11-13 ppm. rsc.orgnih.gov

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | Broad, >10 | ~172.0 | Carboxylic acid |

| C3-Pyrazole | - | ~148.0 | Attached to CH₂ group |

| C4-Pyrazole | ~6.1 | ~107.0 | Methine proton on ring |

| C5-Pyrazole | - | ~140.0 | Attached to methyl group |

| -CH₂- | ~3.6 | ~30.0 | Methylene of acetic acid |

| -CH₃ | ~2.3 | ~12.0 | Methyl group on ring |

| N-H | Broad, >10 | - | Pyrazole N-H proton |

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For (5-methyl-1H-pyrazol-3-yl)acetic acid (C₆H₈N₂O₂), the molecular weight is 140.14 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 140. The fragmentation of this molecular ion provides a structural fingerprint. chemguide.co.uk Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45), which would lead to peaks at m/z = 123 and m/z = 95, respectively. libretexts.org The peak at m/z = 95, corresponding to the [M-COOH]⁺ fragment, is often prominent and represents the stable pyrazole ring structure. Further fragmentation of the pyrazole ring itself can also occur, though these pathways are more complex. chemguide.co.uk

| m/z | Proposed Fragment | Associated Loss |

|---|---|---|

| 140 | [C₆H₈N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₆H₇N₂O]⁺ | Loss of •OH (M-17) |

| 95 | [C₅H₇N₂]⁺ | Loss of •COOH (M-45) |

| 80 | [C₄H₄N₂]⁺• | Loss of •COOH and CH₃ |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the title compound is not available, analysis of the closely related analogue, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, provides significant insight into the expected solid-state features of the pyrazole core. nih.gov

| Parameter | Typical Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Ring Conformation | Planar |

| N-N Bond Length | ~1.36 Å |

| N-C Bond Lengths | ~1.33 - 1.35 Å |

| C-C Bond Lengths | ~1.37 - 1.42 Å |

| Key Intermolecular Interactions | N-H···N and O-H···O hydrogen bonds |

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental data, offering deep insights into molecular properties and predicting behavior in complex environments.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For (5-methyl-1H-pyrazol-3-yl)acetic acid, DFT calculations can be used to determine its optimized geometry, vibrational frequencies, and various electronic properties. mdpi.commdpi.com

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole ring, indicating this is the most probable site for electrophilic attack. The LUMO is often distributed across the ring system and any electron-withdrawing substituents. mdpi.com In the case of (5-methyl-1H-pyrazol-3-yl)acetic acid, the LUMO would likely have significant character on the carboxylic acid group. The calculated HOMO-LUMO gap for analogous pyridyl-pyrazole structures is around 3.4 eV, suggesting high electronic stability. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for nucleophilic and electrophilic attack.